
1-(4-Chloro-6-fluoropyridin-2-YL)ethanone
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Overview
Description
1-(4-Chloro-6-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(4-Chloro-6-fluoropyridin-2-YL)ethanone typically involves the reaction of 4-chloro-6-fluoropyridine with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-6-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-6-fluoropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with cellular receptors and enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
1-(4-Chloro-6-fluoropyridin-2-YL)ethanone can be compared with similar compounds such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Another related compound with distinct chemical properties and uses
Properties
CAS No. |
1393576-34-5 |
---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(4-chloro-6-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 |
InChI Key |
QUWCIHIKDQKWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)F |
Origin of Product |
United States |
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